molecular formula C11H23N3 B11901322 1-(1-Methylpiperidin-4-YL)-1,4-diazepane CAS No. 202992-02-7

1-(1-Methylpiperidin-4-YL)-1,4-diazepane

Cat. No.: B11901322
CAS No.: 202992-02-7
M. Wt: 197.32 g/mol
InChI Key: OVIVIRQYUXHPLD-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized as a key synthetic precursor or structural motif in the development of novel therapeutic agents. Its research value is particularly prominent in the field of neuroscience, where it serves as a core intermediate for ligands targeting G protein-coupled receptors (GPCRs). For instance, this diazepane derivative is integral to the structure of compounds investigated for their potent and selective antagonistic activity against the melanin-concentrating hormone receptor 1 (MCHR1) , a target implicated in the regulation of feeding behavior and energy homeostasis, making it relevant for obesity and metabolic disorder research. The scaffold combines a piperidine ring, common in CNS-active drugs, with a diazepane ring, offering researchers a versatile and complex building block for structure-activity relationship (SAR) studies. Furthermore, structural analogs have been explored for their potential interactions with other receptor systems. Due to its complex heterocyclic structure, it is classified as a research chemical and is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can rely on our supply for consistent, high-purity material to advance their investigations in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202992-02-7

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C11H23N3/c1-13-8-3-11(4-9-13)14-7-2-5-12-6-10-14/h11-12H,2-10H2,1H3

InChI Key

OVIVIRQYUXHPLD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 1 Methylpiperidin 4 Yl 1,4 Diazepane and Its Analogs

Strategies for the Construction of the 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of the target molecule. Various strategies have been developed to construct this heterocyclic scaffold, primarily relying on cyclization reactions.

Cyclization Reactions for Diazepane Formation

A prevalent method for forming the 1,4-diazepane ring involves the cyclization of linear precursors. One common approach is the reaction between 1,2-diamines and bifunctional electrophiles. mdpi.com For instance, the condensation of a diamine with a dihalide or a dicarbonyl compound can lead to the formation of the seven-membered ring. Another strategy involves intramolecular reactions, such as the aza-Michael cyclization of an in situ generated aza-Nazarov reagent, which provides an atom-economical route to 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org

Domino reactions have also been employed to construct the diazepane core in a single step. For example, a novel cyclization of α-halogenoacetamides with 1-azadienes under transition metal-free conditions has been developed for the efficient preparation of monocyclic 1,4-diazepinones. nih.gov Furthermore, multicomponent reactions offer a powerful tool for the synthesis of diverse 1,4-diazepane scaffolds. nih.gov The use of catalysts, such as Keggin-type heteropolyacids, has been shown to improve the efficiency of these cyclization reactions, leading to high yields and shorter reaction times. nih.gov

Starting MaterialsReaction TypeKey Features
1,2-diamines and alkyl 3-oxohex-5-enoatesDomino process involving aza-Nazarov reagentAtom-economical, can be solvent-free acs.org
α-halogenoacetamides and 1-azadienesDomino aza-Michael/SN2 cyclizationTransition metal-free, one-step process nih.gov
Ketimine intermediates and aldehydesCondensation with heteropolyacid catalystHigh yields, short reaction times nih.gov
N-propargylaminesVarious cyclizationsHigh atom economy, shorter synthetic routes rsc.org

Incorporation of the N-Methyl Group into the Diazepane Moiety

The introduction of a methyl group at one of the nitrogen atoms of the 1,4-diazepane ring is a crucial step in the synthesis of the target compound. This can be achieved through various N-alkylation methods. A common approach involves the reaction of the diazepane with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Methodologies for Introducing the 1-Methylpiperidin-4-YL Fragment

The second key structural component of the target molecule is the 1-methylpiperidin-4-yl group. This fragment is typically introduced by forming a carbon-nitrogen bond between the piperidine (B6355638) ring and one of the nitrogen atoms of the 1,4-diazepane scaffold.

Amination Reactions with 1-Methylpiperidin-4-Amine

A straightforward and widely used method for attaching the 1-methylpiperidin-4-yl fragment is through amination reactions. This typically involves the reaction of a suitable 1,4-diazepane derivative with 1-methylpiperidin-4-amine. jocpr.com The reaction can be carried out under various conditions, often employing a base and a suitable solvent. For example, substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] acs.orgnih.govdiazepin-6(12H)-one hydrochlorides have been treated with cyclic secondary amines like N-methylpiperazine in the presence of potassium carbonate and toluene (B28343) at reflux to yield the desired products. jocpr.com

Reductive amination is another powerful technique for this transformation. libretexts.orgorganic-chemistry.orgyoutube.com This one-pot procedure involves the reaction of a ketone or aldehyde derivative of the 1,4-diazepane with 1-methylpiperidin-4-amine in the presence of a reducing agent, such as sodium cyanoborohydride. youtube.com This method is highly versatile and can be used to synthesize a wide range of N-substituted amines.

Reaction TypeKey ReagentsKey Features
Direct Amination1-Methylpiperidin-4-amine, Base (e.g., K2CO3)Straightforward, common method jocpr.com
Reductive Amination1,4-Diazepane derivative (ketone/aldehyde), 1-Methylpiperidin-4-amine, Reducing agent (e.g., NaBH3CN)One-pot procedure, versatile libretexts.orgorganic-chemistry.orgyoutube.com

Alternative Coupling Strategies to the 1,4-Diazepane Scaffold

Beyond direct amination, other coupling strategies can be employed to connect the 1-methylpiperidin-4-yl fragment to the 1,4-diazepane ring. These methods often involve the use of coupling agents or the activation of one of the reaction partners. For instance, palladium-catalyzed C-N coupling reactions are a powerful tool for forming bonds between aryl or heteroaryl halides and amines. mdpi.com While not explicitly detailed for the title compound, this methodology offers a potential alternative route.

Another approach could involve the use of "scaffold hopping," a strategy in medicinal chemistry where one core structure is replaced with another that maintains similar spatial arrangements of key functional groups. researchgate.net This could involve synthesizing a different heterocyclic core that can be subsequently transformed into the 1,4-diazepane ring with the 1-methylpiperidin-4-yl group already attached.

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of complex molecules like 1-(1-Methylpiperidin-4-YL)-1,4-diazepane often benefits from the application of advanced synthetic techniques. These can include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as demonstrated in the synthesis of dibenzodiazepine derivatives. researchgate.net Flow chemistry is another emerging technology that can offer advantages in terms of safety, scalability, and product purity.

Microwave-Assisted Synthesis in Analog Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. This technology is particularly advantageous in the synthesis of heterocyclic compounds, including analogs of this compound. The principle of microwave heating relies on the interaction of polar molecules with the electromagnetic field, leading to rapid and uniform heating throughout the reaction mixture. This often results in significantly reduced reaction times compared to conventional heating methods. nih.govnih.govarkat-usa.org

In the context of preparing analogs of this compound, microwave irradiation can be effectively applied to key bond-forming reactions. For instance, the N-alkylation of a 1,4-diazepane scaffold with a suitable piperidine-based electrophile can be significantly expedited. The use of microwave heating in such reactions can lead to cleaner transformations with fewer side products.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles can be applied based on similar transformations. For example, the microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety demonstrates the feasibility of coupling piperidine-containing fragments to other heterocyclic systems under microwave conditions, achieving excellent yields in short reaction times. nih.gov

The following interactive table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for related heterocyclic systems, which can be extrapolated to the synthesis of this compound analogs.

Reaction TypeSubstratesMethodReaction TimeYield (%)Reference
Condensation6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and ThiosemicarbazideMicrowave3-5 min91 nih.gov
CondensationSubstituted 2-aminophenols, Benzaldehydes, and Phenacyl bromidesMicrowave10-15 min85-95 arkat-usa.org
Hantzsch CondensationSubstituted β-keto ester, Aldehyde, and Ammonium acetateMicrowave30 min86-96 nih.gov
Condensation6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and ThiosemicarbazideConventional6-8 h70 nih.gov
CondensationSubstituted 2-aminophenols, Benzaldehydes, and Phenacyl bromidesConventional8-10 h60-75 arkat-usa.org

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective synthetic routes is critical for accessing chiral analogs of this compound, as the stereochemistry of a molecule can significantly influence its biological activity. Chiral centers can be introduced within the 1,4-diazepane ring or on substituents.

One of the most effective methods for the stereoselective synthesis of chiral 1,4-diazepanes is through enzymatic intramolecular asymmetric reductive amination. diva-portal.org This biocatalytic approach utilizes imine reductases (IREDs) to convert an appropriate aminoketone precursor into a chiral cyclic amine with high enantioselectivity. By selecting either an (R)-selective or (S)-selective IRED, both enantiomers of the target diazepane can be accessed. For instance, the synthesis of chiral 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (B572942) has been achieved with high enantiomeric excess using enantiocomplementary IREDs. diva-portal.org This methodology offers a green and efficient alternative to traditional chemical methods.

Another approach involves the use of chiral auxiliaries or catalysts in cyclization reactions. For example, the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones has been accomplished by employing a chiral auxiliary, the di(p-anisyl)methyl (DAM) group, at the N1 position. nih.gov This allows for the stereocontrolled introduction of a substituent at the C3 position. While this example pertains to a benzodiazepine (B76468) system, the underlying principles of using a chiral director to control the stereochemical outcome of a reaction can be adapted to the synthesis of chiral 1,4-diazepane analogs.

Reductive amination of a prochiral ketone with a chiral amine or the use of a chiral reducing agent can also be a viable strategy. The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines through reductive amination highlights the versatility of this reaction in constructing substituted diazepane cores. nih.gov To achieve stereoselectivity, this could be modified by using a chiral borohydride (B1222165) reagent or by separating diastereomers formed from a chiral starting material.

The following table summarizes key findings from research on the stereoselective synthesis of chiral 1,4-diazepane and related heterocyclic structures.

MethodKey Reagent/CatalystProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Enzymatic Intramolecular Asymmetric Reductive AminationImine Reductase (IRED)Chiral 1,4-Diazepanes93 to >99% ee diva-portal.org
Chiral Auxiliary-Directed AlkylationDi(p-anisyl)methyl (DAM) groupQuaternary 1,4-Benzodiazepin-2-onesExcellent enantioselectivity nih.gov
Enantioselective DesymmetrizationChiral Phosphoric AcidChiral 1,4-BenzoxazepinesUp to 94% ee nih.gov
Solid-Phase Synthesis with Chiral PrecursorPolymer-supported HomoserineChiral 1,4-Oxazepane-5-carboxylic acidsMixture of diastereomers rsc.org

Biological Activity and Molecular Target Interactions of 1 1 Methylpiperidin 4 Yl 1,4 Diazepane Derivatives

Enzyme Inhibition Profiles

Derivatives of 1-(1-methylpiperidin-4-yl)-1,4-diazepane have shown significant inhibitory activity against several key enzymes implicated in disease, particularly in the field of oncology.

Enhancer of Zeste Homologue 2 (EZH2) Inhibition by Quinoline (B57606) Derivatives Containing 1-Methyl-1,4-Diazepane and 1-Methylpiperidin-4-YL Moieties

A series of quinoline derivatives incorporating the 1-methyl-1,4-diazepane and 1-methylpiperidin-4-yl moieties have been synthesized and evaluated as inhibitors of the enzyme Enhancer of Zeste Homologue 2 (EZH2). nih.gov EZH2 is a histone methyltransferase that plays a crucial role in gene silencing and is frequently overexpressed in various cancers.

Structure-activity relationship (SAR) studies identified 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine as a potent inhibitor of EZH2. nih.gov This compound demonstrated an IC50 value of 1.2 µM against the enzyme. nih.gov Furthermore, it was shown to decrease the global levels of H3K27me3, a key histone modification mediated by EZH2, in cellular assays. nih.gov The compound also exhibited anti-proliferative activity against HCT15 and MDA-MB-231 tumor cell lines, with IC50 values of 5.6 µM and 2.45 µM, respectively. nih.gov The discovery of this quinoline-based EZH2 inhibitor with a distinct scaffold from previously known inhibitors presents a valuable lead for further optimization in cancer therapy. nih.gov

CompoundEZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine1.25.62.45
Data sourced from a study on quinoline derivatives as EZH2 inhibitors. nih.gov

Dual Inhibition of Histone Deacetylases (HDACs) and G9a by Related Quinazoline (B50416) Scaffolds

Quinazoline-based compounds, which are structurally related to the aforementioned quinoline derivatives, have been investigated for their potential as dual inhibitors of histone deacetylases (HDACs) and the histone methyltransferase G9a. researchgate.netnih.gov Both HDACs and G9a are involved in epigenetic regulation and are considered promising targets for cancer treatment. nih.gov

While direct data on this compound derivatives as dual HDAC/G9a inhibitors is limited, the exploration of the broader diaminoquinazoline scaffold highlights the potential for this chemical space. researchgate.netnih.gov For instance, the well-known G9a inhibitor BIX-01294 features a 1-benzylpiperidin-4-ylamino group, indicating the relevance of the piperidine (B6355638) moiety in targeting these enzymes. nih.gov Medicinal chemistry efforts have focused on optimizing the diaminoquinazoline chemotype, with various substitutions at the 2 and 4 positions of the quinazoline core to enhance potency and selectivity. nih.gov This research provides a foundation for designing novel inhibitors that could incorporate the this compound fragment to achieve dual inhibition of these important epigenetic modifiers. researchgate.netnih.govnih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition by 1,4-Diazepane Analogs

Recent research has identified Cyclin-Dependent Kinase 9 (CDK9) as a therapeutic target in various cancers. nih.govnih.gov While specific studies on this compound derivatives as CDK9 inhibitors are not extensively documented, the broader class of 1,4-diazepane analogs has been explored in this context. The inhibition of CDK9 has been shown to suppress tumor growth, making it a promising avenue for drug development. nih.gov The structural features of 1,4-diazepane make it a versatile scaffold for the design of kinase inhibitors. Further investigation into the synthesis and evaluation of 1,4-diazepane analogs containing the 1-methylpiperidin-4-yl moiety could lead to the discovery of novel and potent CDK9 inhibitors. nih.govnih.gov

Lysosomal Phospholipase A2 (LPLA2) Inhibition in Related Chemical Space

The chemical space related to this compound has also been explored for the inhibition of other enzymes, such as Lysosomal Phospholipase A2 (LPLA2). While direct inhibitory data for this specific compound is not available, the structural motifs are relevant to the design of LPLA2 inhibitors. Further research is warranted to explore the potential of this compound derivatives in targeting this enzyme, which is involved in lipid metabolism and inflammatory processes.

Receptor Antagonism Studies

In addition to enzyme inhibition, derivatives of this compound have been studied for their ability to antagonize specific receptors, particularly those involved in neurotransmission.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism and Subtype Selectivity of 1-Methyl-1,4-Diazepane and 1-Methylpiperidinyl Carbamate (B1207046) Derivatives

Derivatives containing the 1-methyl-1,4-diazepane and 1-methylpiperidinyl moieties have been investigated as antagonists of muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov These receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine and are implicated in a variety of physiological functions and diseases of the central nervous system. nih.gov

Affinity for hM1R and Selectivity Profile

Research into the interaction of 1,4-diazepane derivatives with human muscarinic M1 receptors (hM1R) has revealed compounds with significant binding affinity. While specific data for this compound is not extensively available in publicly accessible literature, studies on closely related analogs provide valuable insights. For instance, a tertiary carbamate derivative incorporating a 1-methyl-1,4-diazepane moiety has demonstrated high affinity for the hM1R.

The selectivity of these compounds across the five muscarinic receptor subtypes (M1-M5) is a critical aspect of their pharmacological profile. The aforementioned 1-methyl-1,4-diazepane containing carbamate exhibited a distinct selectivity profile, with its highest affinity for the hM1R, followed by the hM5R, hM4R, hM3R, and hM2R. This selectivity is crucial for minimizing off-target effects, as the different muscarinic receptor subtypes mediate a wide range of physiological functions.

Functional Antagonism at Muscarinic Receptors

Muscarinic receptor antagonists act by competitively blocking the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting its effects. nih.gov This blockade can lead to various physiological responses depending on the specific receptor subtype and tissue. nih.gov The functional consequence of the binding of 1,4-diazepane derivatives to muscarinic receptors is typically antagonism.

The antagonistic activity of these compounds is a result of their interaction with the orthosteric binding site of the muscarinic receptors. This interaction prevents acetylcholine from binding and activating the receptor, thus inhibiting the downstream signaling pathways. While detailed functional assay data for this compound derivatives are not widely reported, the high affinity observed in binding studies for related analogs strongly suggests a functional antagonist profile. The development of selective muscarinic antagonists is a key area of research for treating various conditions. nih.govmdpi.com

Orexin (B13118510) Receptor (OX1R/OX2R) Antagonism with N,N-Disubstituted-1,4-Diazepane Scaffolds

A significant area of research involving the 1,4-diazepane scaffold has been the development of orexin receptor antagonists. The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), plays a crucial role in the regulation of wakefulness and arousal. nih.govnih.gov Antagonism of both OX1R and OX2R has been identified as a novel and effective mechanism for the treatment of insomnia. nih.govnih.gov

The discovery of potent, central nervous system-penetrant dual orexin receptor antagonists based on an N,N-disubstituted-1,4-diazepane scaffold marked a significant advancement in the field. nih.govnih.gov These compounds have been shown to block orexin signaling in vivo, leading to a decrease in wakefulness and an increase in both REM and non-REM sleep in animal models. nih.gov

The development of these antagonists was guided by an understanding of the conformational properties of the 1,4-diazepane ring. nih.gov Structure-activity relationship (SAR) studies led to the identification of key structural features necessary for potent orexin receptor antagonism. This research culminated in the discovery of the dual orexin receptor antagonist suvorexant (MK-4305), which features a 7-methyl-1,4-diazepane core and is approved for the treatment of insomnia. nih.gov

Below is a table summarizing the in vitro orexin receptor binding affinities for a selection of N,N-disubstituted-1,4-diazepane derivatives.

Compound NumberR GroupOX1R Kᵢ (nM)OX2R Kᵢ (nM)
1 [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant/MK-4305)0.550.35

Data sourced from publicly available research literature.

The data clearly indicates that derivatives of the N,N-disubstituted-1,4-diazepane scaffold can exhibit potent, dual antagonism of both OX1 and OX2 receptors, highlighting the therapeutic potential of this chemical class in the management of sleep disorders.

Structure Activity Relationship Sar Studies of 1 1 Methylpiperidin 4 Yl 1,4 Diazepane Analogs

Analysis of Structural Determinants for Potency and Selectivity

The potency and selectivity of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane analogs are not dictated by a single feature but rather by the synergistic interplay of its core structural components: the 1-methylpiperidin-4-yl moiety, the 1,4-diazepane ring system, and the chemical linker connecting them.

The 1-methylpiperidin-4-yl group is a crucial component that significantly influences the binding affinity of these analogs to their target receptors. nih.govnih.gov This moiety is thought to interact with specific pockets within the receptor's binding site. The nitrogen atom of the piperidine (B6355638) ring, in its protonated state, can form critical ionic interactions or hydrogen bonds with acidic amino acid residues in the receptor.

The methyl group attached to the piperidine nitrogen also plays a role in modulating affinity and selectivity. While it can enhance binding through hydrophobic interactions, its size and position are critical. Alterations to this group can lead to steric clashes, thereby reducing affinity. Studies have shown that the N-benzylpiperidine moiety, when connected to a pyridine (B92270) ring through a specific linker, is a key factor for cholinesterase inhibition properties in certain ligands. nih.gov

Table 1: Impact of Piperidine Substituents on Receptor Affinity

Compound/Analog Piperidine Moiety Observed Effect on Binding Affinity
Analog A 1-Methylpiperidin-4-YL Establishes a baseline for high affinity.
Analog B 1-Ethylpiperidin-4-YL May lead to a slight decrease in affinity due to steric hindrance.
Analog C Piperidin-4-YL (unsubstituted) Often shows reduced affinity, highlighting the importance of the N-alkyl group.
Analog D 1-Benzylpiperidin-4-YL Can significantly increase affinity depending on the receptor and linker. nih.gov

This table is for illustrative purposes and the exact effects can vary depending on the specific receptor and the rest of the molecular structure.

The seven-membered 1,4-diazepane ring serves as a central scaffold, providing the necessary conformational flexibility for the molecule to adopt an optimal orientation for receptor binding. researchgate.net This ring system is not merely a passive spacer; its conformation and substituents are vital for activity. chemisgroup.us The diazepine (B8756704) ring is considered highly flexible for various structural modifications. chemisgroup.us

Substitutions on the diazepane ring can fine-tune the electronic and steric properties of the molecule. For instance, the introduction of a methyl group at certain positions can enhance selectivity for specific receptor subtypes. nih.gov Conversely, bulky substituents may be detrimental to binding if they disrupt the required conformation for receptor interaction. The synthesis of chiral 1,4-diazepanes has been a focus, as the stereochemistry of substituents can be critical for biological activity. researchgate.net

Table 2: Influence of Diazepane Ring Substitutions

Substitution Position Substituent General Impact on Activity
N-1 Varies (often part of the linker) Crucial for connecting to the piperidine moiety and influencing overall conformation.
N-4 Methyl Often important for maintaining potency.
C-2 Methyl Can enhance selectivity for certain receptor subtypes. nih.gov
C-5 Carbonyl Can alter the electronic properties and lead to different classes of inhibitors. nih.gov

Studies on related compounds have demonstrated that the linker's stereochemistry can significantly impact both antitumor activity and tolerability in antibody-drug conjugates. nih.gov For example, varying the length of an aminoalkyl linker in a series of pyridine-based compounds had a pronounced effect on their affinity for sigma receptors. nih.gov An increase in linker length from an amino group to an ethylamino, propylamino, and butylamino group resulted in increased affinity. nih.gov The introduction of peripheral substituents, such as chloro or nitro groups on an aromatic ring attached to the diazepine system, can also affect the conformation of the diazepine ring, which is significant for receptor binding. chemisgroup.us

Conformational Analysis and its Impact on Pharmacological Profile

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For this compound analogs, understanding their conformational preferences is key to deciphering their pharmacological effects.

The flexible seven-membered diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. Research suggests that for many diazepine-based antagonists, a non-planar, twisted conformation is the "bioactive" form—the specific shape the molecule adopts when it binds to its receptor. The aminotetralin structure, for instance, is considered an active moiety of apomorphine, highlighting the importance of specific conformations for dopamine (B1211576) receptor interaction. nih.gov

Computational modeling and experimental techniques like X-ray crystallography have been employed to identify these bioactive conformations. Understanding the preferred conformation allows for the design of more rigid analogs that are "pre-organized" in the correct shape for binding, which can lead to increased potency and selectivity.

These intramolecular forces can help to orient key functional groups in the optimal positions for interacting with the receptor. For example, a pi-stacking interaction between a phenyl group on the diazepine ring and another aromatic moiety within the molecule could lock the compound into its bioactive conformation, facilitating a more favorable and stable binding to the receptor.

Strategies for SAR Optimization in Medicinal Chemistry Programs

The optimization of Structure-Activity Relationships (SAR) is a cornerstone of modern medicinal chemistry, guiding the iterative process of transforming a hit compound into a clinical candidate. For analogs of this compound, a compound featuring a diazepane ring, various strategies can be employed to enhance potency, selectivity, and pharmacokinetic properties. These strategies often involve systematic modifications of different parts of the molecular scaffold and are informed by the biological data of the synthesized analogs.

One key strategy in the optimization of diazepane-based compounds is the exploration of substituents on the diazepane ring. The nitrogen atoms of the 1,4-diazepane core provide convenient handles for introducing a wide range of chemical moieties. For instance, in the development of novel anticancer agents, a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their cytotoxic activity. researchgate.netscirp.org The SAR studies revealed that derivatives containing a carboxamide linkage generally exhibited better activity than their carbothioamide counterparts. scirp.org This suggests that the nature of the linker and the electronic properties of the substituent are critical for biological activity.

Another important optimization strategy is the modification of the groups attached to the diazepane nitrogen atoms to modulate interactions with the biological target. In a study focused on developing sigma receptor (σR) ligands, a series of diazepane-containing derivatives were synthesized using a conformational expansion approach from previously developed piperidine-based compounds. nih.govnih.gov This strategy involves replacing a smaller ring system (piperidine) with a larger, more flexible one (diazepane) to explore a larger conformational space and potentially identify more favorable binding interactions. The study found that the bulkier diazepane spacer generally retained or even improved the affinity for both σ1 and σ2 receptors compared to the original piperidine ring. nih.gov

Furthermore, the introduction of various aryl and heteroaryl groups can significantly influence the SAR. In the aforementioned study on sigma receptor ligands, the introduction of bicyclic aromatic systems, such as benzofuran (B130515) and quinoline (B57606), led to derivatives with the highest σR affinity. nih.govnih.gov This highlights the importance of exploring diverse aromatic systems to optimize π-π stacking and other hydrophobic interactions within the receptor binding pocket.

The SAR of 1,4-diazepane analogs can be further refined by considering the stereochemistry and conformational constraints of the molecule. The seven-membered diazepane ring can adopt multiple low-energy conformations, and fixing the molecule in a specific bioactive conformation through the introduction of rigid linkers or bulky groups can lead to a significant improvement in potency and selectivity.

To systematically explore the SAR of this compound analogs, medicinal chemists would typically synthesize a library of compounds with variations at key positions, as illustrated in the hypothetical SAR exploration table below.

Table 1: Hypothetical SAR Exploration of this compound Analogs

Compound ID R1 (at N1 of diazepane) R2 (at N4 of diazepane) Biological Activity (e.g., IC50)
11-Methylpiperidin-4-ylHBaseline
21-Methylpiperidin-4-ylMethylTo be determined
31-Methylpiperidin-4-ylEthylTo be determined
41-Methylpiperidin-4-ylBenzyl (B1604629)To be determined
51-Methylpiperidin-4-yl4-ChlorobenzylTo be determined
6Phenyl1-Methylpiperidin-4-ylTo be determined
74-Fluorophenyl1-Methylpiperidin-4-ylTo be determined

The data generated from such a library would allow for the elucidation of key structural requirements for activity and guide the design of next-generation compounds with improved profiles.

The following table presents data from a study on 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives as anticancer agents, illustrating the impact of substituent changes on cytotoxicity. scirp.org

Table 2: Cytotoxicity of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives against Reh cell line

Compound ID Substituent (R) Linker IC50 (µM)
6a3-ChlorophenylCarboxamide18
6b4-ChlorophenylCarboxamide25
6c4-FluorophenylCarboxamide30
7a3-ChlorophenylCarbothioamide>100
7b4-ChlorophenylCarbothioamide>100

This data clearly indicates that the carboxamide linker is preferred over the carbothioamide for this series of compounds and that the position of the chloro substituent on the phenyl ring influences the cytotoxic potency. scirp.org

In the context of sigma receptor ligands, the following table summarizes the binding affinities of selected diazepane derivatives. nih.gov

Table 3: Sigma Receptor Binding Affinities of Substituted Diazepane Derivatives

Compound ID Aromatic Moiety Substitution on Benzyl σ1 Ki (nM) σ2 Ki (nM)
2cBenzofuranH8.028
3cBenzofuran2,4-dimethyl1528
2dQuinolineH1235
3dQuinoline2,4-dimethyl2030

These findings demonstrate that benzofuran and quinoline moieties are well-tolerated and that substitution on the benzyl group can modulate the affinity for the sigma receptors. nih.gov

Computational Chemistry and Molecular Modeling of 1 1 Methylpiperidin 4 Yl 1,4 Diazepane Systems

Ligand-Based Drug Design Methodologies

Ligand-based drug design methodologies are predicated on the analysis of molecules known to interact with a target of interest. When the three-dimensional structure of the biological target is unknown, these approaches leverage the information encoded within the chemical structures of active ligands to design new compounds with improved properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For 1-(1-Methylpiperidin-4-YL)-1,4-diazepane and its analogs, a pharmacophore model can be developed based on their known activities, for instance, at sigma receptors. nih.gov

A hypothetical pharmacophore model for this class of compounds might include:

A positive ionizable feature centered on the methylpiperidinium nitrogen.

A hydrogen bond acceptor feature associated with one of the diazepane nitrogens.

A hydrophobic feature corresponding to the piperidine (B6355638) and diazepane rings.

Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process filters for molecules that match the pharmacophoric features, thereby identifying novel chemical scaffolds that are likely to exhibit the desired biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 1: Illustrative Pharmacophore-Based Virtual Screening Results

FeatureTypeDistance to Positive Ionizable (Å)
PIPositive Ionizable0.0
HBA1Hydrogen Bond Acceptor3.5 - 4.5
HYD1Hydrophobic2.0 - 3.0
HYD2Hydrophobic4.0 - 5.5

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of this compound, a QSAR model can be built to predict their affinity for a particular target, such as the dopamine (B1211576) D4 receptor or sigma receptors. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features. These descriptors are then correlated with the experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or machine learning algorithms. ung.ac.id

A well-validated QSAR model can be used to:

Predict the activity of newly designed compounds before their synthesis.

Understand which molecular properties are crucial for activity.

Guide the optimization of lead compounds by suggesting modifications that are likely to enhance their potency.

Table 2: Example QSAR Model for this compound Analogs

DescriptorCoefficientDescription
LogP0.25Lipophilicity
TPSA-0.15Topological Polar Surface Area
Num_H_Donors-0.50Number of Hydrogen Bond Donors
Rotatable_Bonds-0.05Number of Rotatable Bonds

Note: This table presents hypothetical data for illustrative purposes.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the detailed atomic information of the target's binding site to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Binding Mode Elucidation and Hit Prioritization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.comresearchgate.netnih.gov For this compound, docking simulations can be performed to understand its binding mode within the active site of a target protein, for instance, the sigma-1 receptor. nih.gov

The process involves placing the ligand in various conformations and positions within the binding pocket and calculating the binding energy for each pose using a scoring function. The results of molecular docking can:

Elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. mdpi.com

Explain the observed structure-activity relationships of a series of compounds.

Prioritize hits from virtual screening campaigns for further experimental testing. mdpi.com

Table 3: Hypothetical Docking Scores and Key Interactions

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound-8.5ASP120, TYR150, PHE180
Analog A-9.2ASP120, TYR150, TRP164
Analog B-7.8TYR150, PHE180

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, capturing its motion and conformational changes over time. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy. mdpi.com

For the this compound-receptor complex, an MD simulation can reveal:

The flexibility of the ligand and the receptor's binding site.

The role of water molecules in mediating ligand-receptor interactions.

The conformational stability of the complex over a simulated time period, typically nanoseconds to microseconds. nih.govnih.gov

These simulations offer a deeper understanding of the binding event and can help refine the design of new ligands with improved binding kinetics and thermodynamics.

De Novo Design and Scaffold Hopping Strategies

De novo design algorithms aim to generate novel molecular structures that are complementary to the shape and chemical properties of a target's binding site. arxiv.org Starting from a seed atom or fragment within the active site, these programs build new molecules by adding atoms or functional groups that favorably interact with the protein.

Scaffold hopping, on the other hand, is a strategy used to identify new molecular scaffolds that retain the key pharmacophoric features of a known active compound but have a different core structure. niper.gov.in For this compound, scaffold hopping could lead to the discovery of novel chemotypes with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or novel intellectual property. The 1,4-diazepane ring itself is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in a defined spatial arrangement. nih.govmdpi.com

X-ray Crystallography Studies to Inform Computational Models

X-ray crystallography provides the most definitive experimental evidence of a molecule's three-dimensional structure in the solid state. This technique is invaluable for the validation and refinement of computational models by offering a precise geometric benchmark. For complex molecules like this compound, which possesses multiple rotatable bonds and two heterocyclic ring systems, X-ray data would be crucial for accurately modeling its conformational preferences and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, the crystallographic data from its core constituent fragments, namely 1,4-diazepane (homopiperazine) and various N-methylpiperidine derivatives, provide essential insights for building and validating computational models.

Insights from Homopiperazine (B121016) (1,4-Diazepane) Crystallography

The crystal structure of homopiperazine, the parent 1,4-diazepane ring, has been determined. mdpi.com Analysis of its structure reveals key conformational features that are fundamental to modeling the diazepane portion of the target molecule. In the solid state, homopiperazine adopts a pseudo-chair conformation. mdpi.com This experimental observation is a critical starting point for computational studies on this compound, as it suggests a likely low-energy conformation for the seven-membered ring.

Key crystallographic data for homopiperazine, such as bond lengths and angles, provide precise parameters that computational force fields aim to reproduce. For instance, the observed bond lengths and angles in the homopiperazine ring are generally unremarkable, with the exception of a slightly elongated C-C bond within the N-CH2-CH2-N moiety. mdpi.com This detail, captured by X-ray diffraction, can help in refining the parameters used in molecular mechanics force fields to better simulate the flexibility and strain within the diazepane ring.

Table 1: Selected Crystallographic Data for Homopiperazine (C5H12N2)

Parameter Value
Crystal System Tetragonal
Space Group I–42d
a (Å) 7.208(2)
b (Å) 7.208(2)
c (Å) 23.094(7)
N(1)–C(2) Bond Length (Å) 1.455(5)
C(2)–C(3) Bond Length (Å) 1.481(5)
N(1)–C(4) Bond Length (Å) 1.470(5)
C(2)–N(1)–C(4) Bond Angle (°) 112.0(3)
N–C–C–N Torsion Angle (°) 58.2(4)

Data sourced from a study on the X-ray structure of homopiperazine. mdpi.com

Insights from N-Methylpiperidine Derivatives

The piperidine ring, being a saturated six-membered heterocycle, typically adopts a stable chair conformation. X-ray crystallographic studies of various N-methylpiperidine derivatives confirm this preference. For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone shows the methylpiperidine ring in a chair conformation. researchgate.net Similarly, studies on fenpiverinium (B1207433) bromide, which contains a 1-methylpiperidin-1-ium cation, also reveal a chair configuration for the piperidine ring. mdpi.com

These findings are directly applicable to modeling the 1-methylpiperidine (B42303) moiety of this compound. Computational models would be expected to predict this chair conformation as the global minimum for the piperidine fragment. The crystallographically determined bond lengths, bond angles, and torsion angles of these related piperidine structures serve as a library of geometric data to validate the accuracy of the computational methods.

Table 2: Crystallographic Data for a Representative N-Methylpiperidine Derivative

Compound Crystal System Space Group Key Feature
(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone researchgate.net Monoclinic P21/c Piperidine ring in a stable chair conformation.

Validating Computational Models

The process of using X-ray data to inform computational models involves a direct comparison of geometric parameters. A computational model, whether derived from quantum mechanics or molecular mechanics, is considered robust if it can accurately reproduce the experimental solid-state geometry.

For this compound, a typical workflow would involve:

Building an initial 3D model of the molecule.

Performing a conformational search and energy minimization using a suitable force field.

Comparing the lowest energy conformations from the computational search with the crystallographic data of its constituent fragments (homopiperazine and N-methylpiperidine derivatives).

Refining the force field parameters if significant discrepancies are found between the computed and experimental geometries.

The relative orientation of the piperidine and diazepane rings is a critical parameter that would be definitively established by a crystal structure of the title compound. In the absence of this data, computational methods must be relied upon to predict the most likely arrangement, with the understanding that the results carry a higher degree of uncertainty. The experimental data from fragments, however, provides a strong foundation, ensuring that the internal geometries of the individual rings in the computational model are accurate.

Preclinical Research Models for Investigating 1 1 Methylpiperidin 4 Yl 1,4 Diazepane Derivatives

In Vitro Pharmacological Assays

In vitro assays are fundamental in the initial screening and characterization of novel compounds, providing data on their direct interactions with specific molecular targets.

Enzyme Inhibition Assays

Enzyme inhibition assays are employed to assess the ability of 1-(1-methylpiperidin-4-yl)-1,4-diazepane derivatives to modulate the activity of key enzymes implicated in various diseases.

EZH2, HDAC, G9a: Histone-modifying enzymes like Enhancer of zeste homolog 2 (EZH2), histone deacetylases (HDACs), and G9a methyltransferase are significant targets in cancer therapy. nih.govnih.gov The dysregulation of these enzymes is linked to the emergence and progression of cancer, neurodegenerative diseases, and other conditions. nih.gov Assays to determine the inhibitory potential of diazepane derivatives against these enzymes are critical. For instance, a coupled fluorescent assay can be used to measure the activity of histone methyltransferases like G9a. nih.gov The inhibitory activity is often quantified as the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. The development of potent and selective inhibitors for enzymes like G9a/GLP is an active area of research, with some compounds showing improved potency in biochemical assays compared to reference inhibitors. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a well-established therapeutic target in cancer. nih.gov In vitro kinase assays are used to evaluate the inhibitory effect of new compounds against CDK9. nih.gov The potency of these inhibitors is typically expressed as an IC₅₀ value. nih.gov Research has shown a correlation between the CDK9 inhibitory effect of compounds in biochemical assays and their antiproliferative effects in cancer cell lines, suggesting that CDK9 inhibition is a key mechanistic pathway for their anticancer activity. nih.gov

Receptor Binding Assays

Receptor binding assays, particularly radioligand binding studies, are used to determine the affinity of this compound derivatives for specific receptors.

mAChRs: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in numerous physiological processes. While direct evidence for this compound derivatives in mAChR binding assays is not prevalent in the provided context, the general methodology is well-established. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of the compound's binding affinity (Ki).

Other Receptors: Derivatives of the 1,4-diazepane scaffold have been investigated for their affinity to other receptors, such as sigma receptors (σR). nih.gov Competition experiments using radioligand binding assays can determine the affinity of these compounds for specific receptor subtypes. nih.gov For example, [³H]-labeled ifenprodil (B1662929) has been used to assess binding to the GluN2b subunit of NMDA receptors. nih.gov

Cell-Based Functional Assays

Cell-based functional assays provide insights into the biological effects of the compounds in a cellular context.

Calcium Mobilization: While specific data on calcium mobilization assays for this compound derivatives is limited, these assays are crucial for studying receptors that signal through changes in intracellular calcium levels.

Anti-Viability Assays: The cytotoxic effects of novel compounds are frequently evaluated using anti-viability assays, such as the MTT assay. nih.gov These assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). nih.govmdpi.com For example, the cytotoxicity of new imidazopyrazines has been assessed in various cancer cell lines, including HCT116, K652, and MCF7. nih.gov Similarly, the potential toxicity of diazepane-containing derivatives has been evaluated against cancer cell lines like PANC1. nih.gov

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and physiological effects in a whole organism.

Animal Model Selection for Disease States

The choice of animal model is critical and depends on the therapeutic area being investigated.

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor efficacy of new compounds. mdpi.comrsc.org For instance, the in vivo efficacy of certain derivatives has been tested in mouse models of pancreatic ductal adenocarcinoma (PDAC). mdpi.com

Neurological Disorders: Animal models of neurodegenerative diseases, such as Alzheimer's disease, are used to investigate the neuroprotective potential of new therapeutic agents. uwaterloo.ca These models can help assess a compound's ability to inhibit processes like amyloid-β aggregation. uwaterloo.ca

Sleep: Rat models are frequently used to study the effects of compounds on sleep-wake cycles. nih.govnih.govresearchgate.net Telemetry systems implanted in rats allow for the continuous monitoring of physiological parameters like EEG and EMG to determine changes in wakefulness, REM sleep, and non-REM sleep. nih.gov

Efficacy Studies in Preclinical Animal Models

Efficacy studies in these models provide crucial data on the potential therapeutic utility of the compounds.

Impact on Sleep-Wake Cycles in Rats: Derivatives based on an n,n-disubstituted-1,4-diazepane scaffold have been identified as dual orexin (B13118510) receptor antagonists. nih.gov Oral administration of these antagonists in telemetry-implanted rats has been shown to decrease wakefulness while increasing both REM and non-REM sleep, suggesting their potential for treating insomnia. nih.gov Other studies have investigated the effects of selective melatonin (B1676174) MT1 receptor agonists on sleep architecture in rats. nih.gov These studies have demonstrated that such compounds can selectively increase the duration of REM sleep without significantly affecting non-REM sleep or wakefulness. nih.gov The mechanism often involves the inhibition of specific neuronal populations, such as the norepinephrine (B1679862) neurons in the locus ceruleus. nih.gov

Translational Research Paradigms Utilizing Animal Models

Translational research serves as a critical bridge, applying discoveries from laboratory and preclinical studies to the development of trials and studies in humans. nih.gov This "bench-to-bedside" approach is fundamental in pharmaceutical development, with animal models playing a central role in the continuum from basic biomedical findings to clinical practice. nih.gov An ideal animal model for human disease should effectively replicate anatomical features, pathophysiological mechanisms, and the pattern of disease progression, while also being suitable for evaluating translational endpoints and potential treatments. nih.gov

In the context of 1,4-diazepane derivatives, translational research paradigms utilize a variety of models to establish proof of concept and understand disease pathogenesis before human trials. nih.gov These models are essential for evaluating the therapeutic potential of compounds stemming from the this compound scaffold. For instance, research on related 1,4-diazepane derivatives has employed specific cell and animal models to investigate their efficacy and biological activity.

One key area of investigation for this class of compounds is neurodegenerative diseases, such as Alzheimer's disease. uwaterloo.ca Preclinical evaluation often involves in vitro studies using cell lines to assess neuroprotective effects. For example, mouse hippocampal HT22 neuronal cells have been used to determine if 1,4-diazepane derivatives can protect against cytotoxicity induced by amyloid-β, a key pathological hallmark of Alzheimer's. uwaterloo.ca Furthermore, studies assess the ability of these compounds to scavenge reactive oxygen species (ROS), another factor in neurodegeneration. uwaterloo.canih.gov

Beyond in vitro work, animal models provide crucial in vivo data. For example, to assess metabolic stability, a significant hurdle for many 1,4-diazepane compounds, researchers utilize models such as rat liver microsomes. nih.gov The Wistar rat has been a specific model used to determine the pharmacokinetic profile of these derivatives. nih.gov Such studies are vital for optimizing the chemical structure to enhance stability and ensure the compound can reach its intended target in a living system. nih.gov The ability of these molecules to cross the blood-brain barrier is another critical translational parameter evaluated in preclinical stages. uwaterloo.ca

The following table summarizes representative preclinical models and assays used for evaluating 1,4-diazepane derivatives, which are applicable to novel compounds like this compound.

Interactive Data Table: Preclinical Models for 1,4-Diazepane Derivatives

Research Question Model/Assay Endpoints Measured Relevance
Neuroprotection Mouse Hippocampal HT22 Neuronal Cells Rescue from Amyloid-β42-induced cytotoxicity Assesses potential for treating neurodegenerative diseases like Alzheimer's. uwaterloo.ca
Antioxidant Activity ABTS and H2O2 Assays Reactive Oxygen Species (ROS) scavenging activity Evaluates the compound's ability to mitigate oxidative stress. uwaterloo.canih.gov
Metabolic Stability Rat Liver Microsomes Rate of compound metabolism Determines the compound's stability in a biological system, informing potential half-life. nih.gov
Pharmacokinetics Wistar Rats In vivo drug concentration over time Provides data on absorption, distribution, metabolism, and excretion (ADME). nih.gov
Cytotoxicity PANC1 Cancer Cell Lines Cell viability after compound exposure Assesses potential for off-target toxicity. nih.gov

| Blood-Brain Barrier Permeability | In vitro or in vivo models | Compound concentration in the central nervous system | Determines if the compound can reach targets within the brain. uwaterloo.ca |

These preclinical steps, which form the T1 stage of translational research, are indispensable for moving laboratory discoveries into human clinical trials. nih.gov They provide the foundational data needed to justify further development of derivatives of this compound as potential therapeutic agents.

Advanced Preclinical Methodologies (e.g., Positron Emission Tomography for receptor visualization)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technology that provides quantitative information about physiological and metabolic processes in vivo. nih.govnih.gov It has become an invaluable tool in drug development for visualizing and quantifying the distribution and target engagement of novel pharmaceutical compounds. nih.gov PET works by detecting gamma rays emitted indirectly by a positron-emitting radionuclide, which is attached to a biologically active molecule to create a radiotracer. dartmouth.edu This technique's high sensitivity allows for the observation of molecular interactions at picomolar concentrations without disturbing the biological system under study. nih.gov

In the preclinical evaluation of this compound derivatives, PET imaging offers a sophisticated method for receptor visualization and characterization. This involves synthesizing a version of the derivative labeled with a short-lived positron-emitting isotope, such as Carbon-11 or Fluorine-18. nih.govnih.gov This radiolabeled compound, or radioligand, can then be administered to a laboratory animal, and its journey through the body and interaction with its target receptor can be tracked in real-time.

The primary applications of PET in this context include:

Receptor Occupancy: By performing PET scans before and after administering a non-radiolabeled version of the drug, researchers can measure the degree to which the drug occupies its target receptors. This helps to establish a relationship between drug concentration and target engagement, which is a critical step in determining therapeutic windows.

Pharmacodynamic Assessment: PET can be used to measure the downstream effects of a drug binding to its receptor. For example, using a radiotracer like [¹⁸F]-fluorodeoxyglucose (FDG), researchers can assess changes in tissue metabolic activity following drug administration, providing insights into the functional consequences of receptor modulation. nih.gov

The development of a PET radiotracer from a compound like a 1,4-diazepane derivative requires careful chemical synthesis to incorporate a radionuclide without altering the molecule's chemical properties and biological activity. nih.govnih.gov The choice of radionuclide is influenced by its half-life and the chemical methods available for its incorporation. nih.gov

Interactive Data Table: Common Positron-Emitting Radionuclides for PET Imaging

Radionuclide Half-Life (minutes) Common Precursor Key Advantages/Considerations
Carbon-11 (¹¹C) 20.4 [¹¹C]CO₂ or [¹¹C]CH₄ Allows for labeling of native compounds by replacing a stable carbon atom; short half-life requires an on-site cyclotron and rapid synthesis. nih.govdartmouth.edu
Fluorine-18 (¹⁸F) 109.8 [¹⁸F]Fluoride Longer half-life allows for more complex syntheses and distribution to facilities without a cyclotron; often used for assessing metabolic activity with [¹⁸F]FDG. nih.govnih.gov
Nitrogen-13 (¹³N) 9.97 [¹³N]Ammonia Very short half-life limits its use to simple molecules and specific applications like myocardial perfusion imaging. nih.gov

| Oxygen-15 (¹⁵O) | 2.04 | [¹⁵O]O₂ or [¹⁵O]H₂O | Extremely short half-life restricts its use to basic biological molecules like water for blood flow studies. nih.gov |

For derivatives of this compound targeting central nervous system receptors (such as sigma or cannabinoid receptors, which other diazepane derivatives are known to target), developing a ¹¹C- or ¹⁸F-labeled version would enable direct visualization of receptor binding in the brain of preclinical animal models. nih.govnih.gov This advanced methodology provides unparalleled insight into the in vivo behavior of the compound, significantly accelerating the translation of promising candidates from the laboratory to clinical application. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 1 Methylpiperidin 4 Yl 1,4 Diazepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 1-(1-Methylpiperidin-4-YL)-1,4-diazepane, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) is instrumental in defining the number, type, and arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the analysis of 1,4-diazepane derivatives, the proton signals for the diazepine (B8756704) and piperidine (B6355638) rings typically appear in the aliphatic region of the spectrum. For instance, in a series of 1,4-diazepane-based sigma receptor ligands, the protons on the diazepane and piperidine rings resonate at specific chemical shifts that allow for their unambiguous assignment. nih.gov The methyl group attached to the piperidine nitrogen (N-CH₃) characteristically presents as a singlet in a distinct region of the spectrum. The protons on the carbon adjacent to the nitrogen atoms (CH₂-N) will generally be deshielded and appear at a higher chemical shift compared to other methylene (B1212753) protons in the rings. mdpi.com

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

For this compound and its analogs, ¹³C NMR spectra reveal characteristic chemical shifts for the carbons of the piperidine and diazepine rings. The carbon of the N-methyl group on the piperidine ring has a signature chemical shift. The carbons bonded to nitrogen atoms (C-N) are observed at higher chemical shifts due to the electronegativity of nitrogen. mdpi.comdocbrown.info For example, in a study of 1,4-diazepane itself, the C-N carbons were found at distinct chemical shifts, which aids in the assignment of substituted derivatives. mdpi.com The chemical shifts of the aromatic or other substituent carbons provide further structural confirmation.

Fluorine (¹⁹F) NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of organofluorine compounds. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. nih.gov

When a fluorine atom is incorporated into a derivative of this compound, for example, on an aromatic substituent, the ¹⁹F NMR spectrum will show a signal whose chemical shift is characteristic of its position and the electronic nature of the surrounding groups. This technique is particularly valuable for confirming the successful incorporation of fluorine into the target molecule and for studying its interaction with its biological target. The chemical shift dispersion in ¹⁹F NMR can be as large as 4 ppm, making it a sensitive probe for structural changes. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are two common techniques used for this purpose.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in confirming its identity. mdpi.com

For derivatives of this compound, HRMS is used to confirm the calculated molecular formula. For instance, in the synthesis of novel 1,4-diazepane-based ligands, HRMS was used to verify the elemental composition of the final products, ensuring that the desired chemical transformation had occurred. nih.govmdpi.com The observed mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the compound's identity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. It typically produces protonated molecules [M+H]⁺, which allows for the straightforward determination of the molecular weight. researchgate.net

ESI-MS is routinely used to monitor the progress of reactions and to confirm the molecular weight of the final products in the synthesis of this compound derivatives. researchgate.net For example, in the synthesis of various 1,4-thienodiazepine-2,5-diones, ESI-MS was used to identify the protonated molecular ion and confirm the molecular weight of the synthesized compounds. nih.gov The technique's ability to be coupled with liquid chromatography (LC-ESI-MS) also allows for the assessment of compound purity. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for the identification of functional groups within a molecule. The analysis of the FT-IR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrational modes of its constituent parts: the N-methylpiperidine ring, the 1,4-diazepane ring, and the various C-H and C-N bonds.

The spectrum can be divided into several key regions. The region between 4000 and 2500 cm⁻¹ is primarily associated with N-H, C-H, and O-H stretching vibrations. maricopa.edu For this compound, the presence of the secondary amine in the diazepane ring would be expected to produce a moderate absorption band in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the methylene groups of both rings would appear around 3000-2850 cm⁻¹. vscht.cz Specifically, the N-CH₃ group of the piperidine ring is anticipated to show characteristic C-H stretching bands. nih.gov

The region from 2000 to 1500 cm⁻¹ is where double bond stretching occurs. maricopa.edu While the core structure of this compound is saturated, this region is important for observing bending vibrations. The N-H bending vibration of the secondary amine in the diazepane ring is expected in this area. Asymmetric CNH deformation vibrations for piperazine (B1678402), a related structure, have been observed at 1556, 1510, and 1490 cm⁻¹.

The fingerprint region, from 1500 cm⁻¹ to approximately 600 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. This region includes C-N stretching vibrations, which for piperazine appear between 1120 and 1186 cm⁻¹ in the Raman spectrum. The C-N stretching of the tertiary amine in the N-methylpiperidine moiety would also contribute to absorptions in this region. The various C-C stretching and C-H bending vibrations of the piperidine and diazepane rings will also be present here, providing a unique spectral signature for the compound.

In a study of porphyrazines with annulated diazepine rings, IR spectroscopy was used to characterize the macrocycles, highlighting the utility of this technique in confirming the presence of the diazepine ring structure. rsc.org Similarly, the synthesis of various 1,4-diazepine derivatives has been confirmed using FT-IR, with characteristic bands for N-H and C=N stretches being identified. jocpr.commdpi.com

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (Diazepane) N-H Stretch 3300 - 3500 Moderate
Aliphatic C-H (Piperidine, Diazepane) C-H Stretch 2850 - 3000 Strong
N-Methyl (Piperidine) C-H Stretch ~2800 Medium
Secondary Amine (Diazepane) N-H Bend 1550 - 1650 Moderate
Methylene (Piperidine, Diazepane) C-H Bend (Scissoring) ~1465 Moderate
Methyl (Piperidine) C-H Bend (Rock) ~1378 Moderate

Chromatographic Techniques for Purity and Compound Characterization

Chromatographic techniques are essential for assessing the purity of a compound and for its characterization. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity and quantifying the amount of this compound. Given the compound's structure, which includes two tertiary amine groups and a secondary amine, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter due to the basic nature of the amine functional groups. Maintaining an appropriate pH ensures that the analyte is in a consistent ionization state, leading to reproducible retention times and good peak shapes. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is common for improving peak symmetry for amine-containing compounds. nih.gov

For the analysis of piperidine derivatives, pre-column derivatization can be employed to enhance detectability, especially when using a UV detector, as the native chromophore may not provide sufficient sensitivity. researchgate.net For instance, derivatization with a reagent like 4-toluenesulfonyl chloride can introduce a strongly UV-absorbing moiety. nih.govresearchgate.net

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also be a powerful tool for the separation of tertiary amines. nih.gov This approach can offer unique selectivity based on both the hydrophobic and basic properties of the analyte.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or after derivatization

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nist.gov For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the piperidine and diazepine rings in the solid state.

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as a chair, boat, or twist-boat. The crystal structure of homopiperazine (B121016) (hexahydro-1,4-diazepine) revealed a pseudo-chair conformation. mdpi.comresearchgate.net In a study of 1,4-ditosyl-1,4-diazepane (B1297171), the diazepane ring was found to be disordered over two orientations, indicating conformational flexibility even in the solid state. nih.govnih.gov The conformation adopted by the diazepane ring in this compound would be influenced by the substituent at the 1-position and by intermolecular interactions in the crystal lattice.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the 1,4-diazepane substituent on the piperidine ring (axial or equatorial) would be determined. The N-methyl group on the piperidine ring would also have a defined orientation.

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information allows for the calculation of intramolecular distances and angles, as well as the analysis of intermolecular interactions such as hydrogen bonding. The secondary amine in the diazepane ring can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors, potentially leading to the formation of extended networks in the crystal structure.

While no specific crystallographic data for this compound has been found in the searched literature, analysis of related structures provides a basis for what to expect. For example, the crystal structure of 1,4-ditosyl-1,4-diazepane was solved in the orthorhombic space group P2₁2₁2₁ with specific cell parameters. nih.gov The crystal structure of homopiperazine was determined to be in the tetragonal space group I-42d. mdpi.comresearchgate.net

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Example Value/Information
Crystal System Monoclinic or Orthorhombic (based on related structures)
Space Group P2₁/c or similar (common for organic molecules)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 2 or 4
Key Bond Lengths (Å) C-N, C-C, N-CH₃
**Key Bond Angles (°) ** C-N-C, C-C-C
Torsion Angles (°) Defining the ring conformations

| Hydrogen Bonding | Presence and geometry of N-H···N or N-H···O interactions |

Table 4: List of Compounds Mentioned

Compound Name
This compound
Homopiperazine (Hexahydro-1,4-diazepine)
1,4-Ditosyl-1,4-diazepane
Piperazine
Porphyrazines

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(1-Methylpiperidin-4-YL)-1,4-diazepane, and how is structural confirmation achieved?

  • Methodology : Synthesis typically involves multi-step reactions starting from piperidine and diazepane precursors. For example, alkylation or sulfonylation reactions are used to introduce the methylpiperidinyl group. Structural confirmation relies on MS (ESI+) for molecular weight validation (e.g., m/z 198 [M + H]+ observed in intermediates) and 1H NMR for stereochemical analysis (e.g., δ 2.23–2.26 ppm for methyl groups, δ 3.62 ppm for diazepane protons) .

Q. How can researchers access reliable spectral data for this compound?

  • Methodology : PubChem provides InChI keys (e.g., ZFRNASZLPBTNOK-UHFFFAOYSA-N) and SMILES strings for computational validation. Experimental NMR and MS data from peer-reviewed syntheses (e.g., ethyl 4‑(1‑benzoylpiperidin‑4‑yl)‑1,4‑diazepane derivatives) should be cross-referenced with databases like PubChem or patents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodology : Use factorial design experiments to isolate variables (e.g., substituent effects on antimicrobial activity). For example, compare 1,4-diazepane derivatives with varying substituents (e.g., benzoyl vs. ethoxy groups) using dose-response assays and statistical analysis (e.g., ANOVA). Discrepancies may arise from differences in lipophilicity or hydrogen-bonding capacity, which can be modeled via QSAR studies .

Q. How can reaction conditions be optimized to improve yield in stereoselective syntheses?

  • Methodology : Apply computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers in key steps like cyclization or sulfonylation. Experimental validation via microwave-assisted synthesis or solvent screening (e.g., DMF vs. acetonitrile) can enhance enantiomeric purity, as shown in analogous piperidine-diazepane hybrids .

Q. What analytical techniques differentiate between regioisomers or diastereomers of this compound?

  • Methodology : Combine 2D NMR (COSY, NOESY) to assign spatial arrangements and HPLC-MS/MS for isomer separation. For example, distinct NOE correlations between methylpiperidinyl protons and diazepane moieties can confirm regiochemistry .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases. Validate with SPR (surface plasmon resonance) or radioligand displacement assays . For instance, 1,4-diazepane derivatives have shown affinity for serotonin receptors, which can be tested via competitive binding studies .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodology : Employ probit analysis or logistic regression to calculate LD50/IC50 values. Pair with principal component analysis (PCA) to identify toxicity outliers linked to specific functional groups (e.g., sulfonyl vs. acetyl substituents) .

Structural & Functional Insights

Q. How does the methylpiperidinyl group influence the compound’s pharmacokinetic properties?

  • Methodology : Perform in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to assess bioavailability. The methyl group enhances metabolic stability by reducing CYP450 oxidation, as observed in related diazepane derivatives .

Q. What synthetic routes enable late-stage functionalization of the diazepane ring?

  • Methodology : Utilize C–H activation (e.g., Pd-catalyzed cross-coupling) or photoredox catalysis to introduce halides or aryl groups. For example, Suzuki-Miyaura coupling has been used to append pyridinyl or triazolyl groups to diazepane scaffolds .

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